4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound that combines the structural features of thiazole and sulfonamide groups. These groups are known for their significant biological activities, particularly in antibacterial applications . This compound is of interest in various fields of scientific research due to its potential therapeutic properties.
Preparation Methods
The synthesis of 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: Potential therapeutic applications include the development of new antibiotics.
Industry: It can be used in the formulation of antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can create pores in the membranes, leading to cell lysis and death. It may also inhibit specific enzymes critical for bacterial survival .
Comparison with Similar Compounds
Similar compounds include other thiazole and sulfonamide derivatives. For example:
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its potent antibacterial activity.
4-tert-butyl and 4-isopropyl substituted derivatives: These compounds exhibit attractive antibacterial activity against multiple strains. The uniqueness of 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide lies in its specific structural features that enhance its antibacterial properties and its potential for creating drug-peptide complexes.
Properties
IUPAC Name |
4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-2-3-15-26-19-9-11-20(12-10-19)28(24,25)22-14-13-18-16-27-21(23-18)17-7-5-4-6-8-17/h4-12,16,22H,2-3,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEJUNZFGASDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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